Methionine hydrochloride

Description

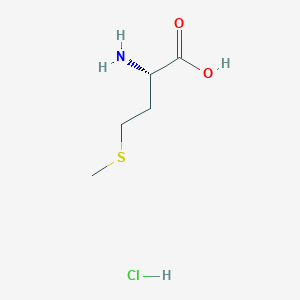

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-4-methylsulfanylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.ClH/c1-9-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSUIUMQSEFFIKM-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431036 | |

| Record name | L-Methionine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6810-12-4 | |

| Record name | Methionine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006810124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Methionine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHIONINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99JNR46OKX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to L-Methionine Hydrochloride for Laboratory Use

This guide provides a comprehensive overview of the chemical and physical properties of L-Methionine Hydrochloride, offering practical insights and detailed protocols for its effective use in research, development, and quality control laboratory settings. Designed for scientists and professionals in drug development and life sciences, this document delves into the critical aspects of this essential amino acid salt, from its fundamental characteristics to its application-specific considerations.

Introduction: The Significance of L-Methionine and its Hydrochloride Salt

L-Methionine is a sulfur-containing, essential amino acid, indispensable for protein synthesis and a variety of metabolic processes.[1] It serves as the initiating amino acid in the synthesis of polypeptide chains and is a precursor to S-adenosyl-L-methionine (SAM), a universal methyl donor crucial for gene expression and protein function.[1] In laboratory applications, particularly in cell culture and biopharmaceutical formulations, ensuring the stability and solubility of L-Methionine is paramount.

The hydrochloride salt of L-Methionine (C₅H₁₂ClNO₂S) is frequently the preferred form for laboratory use. The addition of hydrochloric acid to form the salt enhances the compound's stability and significantly improves its solubility in aqueous solutions, a critical factor for preparing concentrated stock solutions and formulating culture media.[2][3] This guide will explore the distinct properties of L-Methionine Hydrochloride and provide the rationale for its selection over the free amino acid in various experimental contexts.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of L-Methionine Hydrochloride is fundamental to its proper handling, storage, and application.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂ClNO₂S | [4] |

| Molecular Weight | 185.67 g/mol | [4] |

| CAS Number | 6810-12-4 | [4] |

| Appearance | White crystalline powder or colorless crystals | [5][6] |

| Melting Point | Decomposes around 280-282 °C (for L-Methionine) | [7] |

| Solubility | Soluble in water.[5] Soluble in 1 M HCl (50 mg/ml), yielding a clear, colorless solution.[7] | [5][7] |

| Optical Rotation | +21.0 to +25.0° (after drying, 0.5 g in 6 mol/L HCl TS, 25 mL) | [8] |

These specifications are critical for verifying the identity and purity of the compound upon receipt and for preparing accurate solutions.

Solubility and Solution Preparation

The enhanced solubility of L-Methionine Hydrochloride is a key advantage in a laboratory setting. While L-Methionine itself is soluble in water, the hydrochloride salt dissolves more readily, especially at higher concentrations.[2][5]

Causality Behind Enhanced Solubility:

The hydrochloride salt protonates the amino group of the methionine molecule, resulting in a positively charged ammonium group. This ionic character increases the polarity of the molecule, leading to more favorable interactions with polar solvents like water. This is a direct application of the principle that "like dissolves like," where the ionic salt form is more compatible with the highly polar nature of water than the zwitterionic free amino acid.

Protocol for Preparing a 100 mM L-Methionine Hydrochloride Stock Solution:

This protocol outlines the preparation of a standard stock solution suitable for various applications, including cell culture media supplementation.

Materials:

-

L-Methionine Hydrochloride (high purity, cell culture grade)

-

Nuclease-free, sterile water (e.g., cell culture grade water)

-

Sterile conical tubes or bottles

-

Calibrated analytical balance

-

Sterile 0.22 µm syringe filter

Procedure:

-

Calculate the required mass: For 100 mL of a 100 mM solution, the required mass of L-Methionine Hydrochloride (MW: 185.67 g/mol ) is: 0.1 L * 0.1 mol/L * 185.67 g/mol = 1.8567 g

-

Weigh the compound: Accurately weigh 1.8567 g of L-Methionine Hydrochloride using an analytical balance in a sterile weighing boat.

-

Dissolution: Transfer the powder to a sterile 100 mL volumetric flask or a sterile conical tube. Add approximately 80 mL of sterile water and gently swirl to dissolve the compound completely.

-

Final Volume Adjustment: Once fully dissolved, bring the final volume to 100 mL with sterile water.

-

Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.

-

Storage: Store the stock solution at 2-8°C. Under these conditions, the solution is stable for extended periods.[7]

Caption: Workflow for preparing a sterile L-Methionine Hydrochloride stock solution.

Stability and Storage

L-Methionine, and by extension its hydrochloride salt, is susceptible to oxidation, particularly at the sulfur atom, which can lead to the formation of methionine sulfoxide and methionine sulfone.[9] This degradation can be influenced by factors such as temperature, light, and the presence of metal ions.

Recommended Storage Conditions:

-

Solid Form: Store in a tightly sealed container in a cool, dry place, protected from light.[5]

-

Aqueous Solutions: Store sterile-filtered solutions at 2-8°C.[7] For long-term storage, aliquoting and freezing at -20°C is also a viable option.[10]

Self-Validating Stability Assessment Protocol:

This protocol provides a framework for assessing the stability of a prepared L-Methionine Hydrochloride solution over time.

Objective: To determine the degradation profile of a 100 mM L-Methionine Hydrochloride solution under standard storage conditions.

Methodology:

-

Prepare a fresh 100 mM L-Methionine Hydrochloride solution as described in the protocol above.

-

Establish a Time-Zero (T=0) Baseline: Immediately after preparation, analyze the solution using a validated analytical method (e.g., HPLC-UV or LC-MS) to determine the initial concentration and purity.

-

Aliquot and Store: Dispense the remaining solution into multiple sterile, light-protected tubes and store them at the intended storage temperature (e.g., 4°C).

-

Time-Point Analysis: At predetermined intervals (e.g., 1, 2, 4, 8, and 12 weeks), retrieve an aliquot and re-analyze it using the same analytical method.

-

Data Analysis: Compare the concentration and purity at each time point to the T=0 baseline. A decrease in the main peak area and the appearance of new peaks may indicate degradation.

Caption: A logical workflow for a self-validating stability study of L-Methionine Hydrochloride solution.

Spectroscopic and Analytical Characterization

Definitive identification and quality control of L-Methionine Hydrochloride rely on a combination of spectroscopic and chromatographic techniques.

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and structure. For L-Methionine Hydrochloride, electrospray ionization (ESI) in positive mode would be expected to show a prominent ion corresponding to the protonated L-Methionine molecule [M+H]⁺ at m/z 150.2.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. While ¹H and ¹³C NMR data for L-Methionine Hydrochloride are not explicitly detailed in the search results, data for the closely related L-Methionine methyl ester hydrochloride can provide some insight into the expected chemical shifts.[14]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for assessing the purity and concentration of L-Methionine Hydrochloride. A common method involves reversed-phase chromatography with UV detection. For enhanced sensitivity and specificity, pre-column derivatization with reagents like o-phthalaldehyde (OPA) followed by fluorescence or UV detection is often employed.[15] LC-MS/MS methods offer even higher sensitivity and are suitable for complex matrices.[16][17]

Applications in the Laboratory

Cell Culture

L-Methionine is an essential amino acid and a standard component of most defined cell culture media.[18] Its inclusion is critical for supporting robust cell growth, viability, and protein production.[19]

Why Use the Hydrochloride Salt in Cell Culture?

-

Enhanced Solubility: As previously discussed, the hydrochloride salt's superior solubility facilitates the preparation of highly concentrated, sterile stock solutions. This is particularly advantageous for fed-batch cultures where concentrated nutrient feeds are required.[2]

-

Improved Stability in Solution: The salt form can exhibit greater stability in solution compared to the free amino acid, which can be beneficial for the shelf-life of prepared media and stock solutions.[2]

Protocol for Supplementing Basal Medium with L-Methionine Hydrochloride:

Objective: To supplement a basal medium (e.g., DMEM) to a final concentration of 0.2 mM L-Methionine.

Materials:

-

100 mM L-Methionine Hydrochloride sterile stock solution

-

Basal cell culture medium (L-Methionine-free, if complete replacement is desired, or standard medium for supplementation)

-

Sterile serological pipettes

-

Sterile cell culture flasks or plates

Procedure:

-

Determine the required volume of stock solution: For 500 mL of medium, the volume of 100 mM stock solution needed to achieve a final concentration of 0.2 mM is: V₁ = (C₂ * V₂) / C₁ = (0.2 mM * 500 mL) / 100 mM = 1 mL

-

Aseptic Addition: In a laminar flow hood, aseptically add 1 mL of the 100 mM L-Methionine Hydrochloride stock solution to 500 mL of the basal medium.

-

Mixing: Gently swirl the medium to ensure complete and uniform mixing.

-

Labeling and Storage: Clearly label the supplemented medium with the contents and date of preparation. Store at 2-8°C.

Caption: A streamlined process for supplementing cell culture media with L-Methionine Hydrochloride.

Drug Development and Formulation

In the development of protein-based therapeutics, such as monoclonal antibodies, L-Methionine is often included as an excipient to protect against oxidation.[8] The sulfur-containing side chain of methionine residues in proteins is susceptible to oxidation, which can lead to loss of biological activity. L-Methionine in the formulation acts as a sacrificial antioxidant, preferentially being oxidized over the methionine residues in the therapeutic protein.[1] The hydrochloride salt's favorable solubility and stability make it an excellent candidate for this application.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling L-Methionine Hydrochloride.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

L-Methionine Hydrochloride offers significant advantages for laboratory applications, primarily due to its enhanced solubility and stability in aqueous solutions. A thorough understanding of its chemical properties, coupled with the implementation of robust protocols for solution preparation, stability assessment, and analytical characterization, is essential for ensuring the reliability and reproducibility of experimental results. This guide provides a foundational framework for researchers, scientists, and drug development professionals to effectively utilize this critical reagent in their work.

References

- 1. L-Methionine Excipient GMP USP EP BP JP ChP - CAS 63-68-3 - Pfanstiehl [pfanstiehl.com]

- 2. quora.com [quora.com]

- 3. chemimpex.com [chemimpex.com]

- 4. selleckchem.com [selleckchem.com]

- 5. himedialabs.com [himedialabs.com]

- 6. cdn.who.int [cdn.who.int]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Methionine [webbook.nist.gov]

- 13. Methionine and Glutamic Acid Analyzed with LCMS - AppNote [mtc-usa.com]

- 14. L-Methionine methyl ester hydrochloride(2491-18-1) IR Spectrum [m.chemicalbook.com]

- 15. L-Methionine Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

- 16. sciex.com [sciex.com]

- 17. researchgate.net [researchgate.net]

- 18. Applications and analysis of hydrolysates in animal cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]

Methionine Hydrochloride as a Precursor in Biochemical Synthesis: A Senior Application Scientist's In-depth Technical Guide

Foreword: From Fundamental Building Block to Therapeutic Target

In the intricate world of biochemical synthesis, the starting materials we choose are paramount to the success of our endeavors. Among the vast arsenal of precursors available to the modern researcher, L-methionine hydrochloride stands out not merely as one of the twenty proteinogenic amino acids, but as a critical linchpin in a multitude of cellular processes. Its central role in one-carbon metabolism, primarily through its conversion to S-adenosylmethionine (SAM), positions it at the heart of cellular methylation, antioxidant defense, and polyamine synthesis.[1][2][3] This guide is crafted for the discerning researcher, scientist, and drug development professional who seeks not just to use methionine hydrochloride, but to fundamentally understand its journey from a simple precursor to a key player in complex biological systems. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

The Foundation: Physicochemical Properties of L-Methionine Hydrochloride

Before we can effectively utilize any precursor, a thorough understanding of its physical and chemical properties is essential. L-methionine hydrochloride, the salt form of L-methionine, offers enhanced solubility and stability in aqueous solutions, making it a preferred choice for many biochemical applications.[4][5]

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂ClNO₂S | [6] |

| Molecular Weight | 185.67 g/mol | [6] |

| Appearance | White crystalline powder or colorless crystals | [5][7] |

| Solubility in Water | 56.6 g/L at 25 °C | [8] |

| pH (1% aqueous solution) | 5.6 - 6.1 | [5] |

| Storage Temperature | 2-8°C |

Table 1: Physicochemical Properties of L-Methionine Hydrochloride.

The hydrochloride salt readily dissolves in aqueous buffers, providing the free L-methionine essential for enzymatic reactions. It is crucial to note that while stock solutions of L-methionine can be stable for extended periods when stored properly at 2-8°C, the sulfur-containing side chain is susceptible to oxidation.[4][9] For long-term storage, aliquoting and freezing at -20°C is a prudent measure to maintain its integrity.[9]

The Central Axis: Methionine's Role in One-Carbon Metabolism

This compound's significance as a precursor is most profoundly demonstrated in its central role within the methionine cycle, a key component of one-carbon metabolism.[3][10] This metabolic hub is responsible for the transfer of one-carbon units, a fundamental process in the biosynthesis of nucleotides, the regulation of gene expression through DNA and histone methylation, and the maintenance of cellular redox homeostasis.[10][11]

The journey begins with the enzymatic conversion of L-methionine to S-adenosylmethionine (SAM), a reaction catalyzed by methionine adenosyltransferase (MAT).[12] This conversion is not merely a simple addition; it is an activation step, transforming the relatively inert methyl group of methionine into a highly reactive sulfonium-bound methyl group in SAM, aptly earning SAM the title of the "universal methyl donor."[3][12]

Figure 1: The Methionine Cycle and its connection to transsulfuration.

This singular activation step unlocks a cascade of essential biochemical reactions. The donated methyl group from SAM is crucial for the methylation of DNA, RNA, proteins, and lipids, thereby influencing a vast array of cellular functions.[3] Following methyl group donation, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine.[12] Homocysteine can then be remethylated back to methionine, completing the cycle, or be channeled into the transsulfuration pathway for the synthesis of cysteine, a key precursor to the major cellular antioxidant, glutathione.[11]

In the Lab: A Practical Guide to the Enzymatic Synthesis of S-Adenosylmethionine (SAM)

The in vitro synthesis of SAM from this compound is a cornerstone technique for researchers studying methylation and other SAM-dependent pathways. The following protocol provides a robust and reproducible method for the enzymatic synthesis of SAM, with explanations for the critical steps.

Reagents and Materials

-

L-Methionine Hydrochloride (CAS: 6810-12-4)

-

Adenosine 5'-triphosphate (ATP) disodium salt hydrate

-

Methionine Adenosyltransferase (MAT) enzyme (recombinant or purified)

-

Tris-HCl buffer (1 M, pH 8.0)

-

Magnesium sulfate (MgSO₄) (1 M)

-

Potassium chloride (KCl) (1 M)

-

Dithiothreitol (DTT) (1 M)

-

Perchloric acid (HClO₄) (1 M)

-

Potassium carbonate (K₂CO₃) (2 M)

-

Ultrapure water

-

HPLC system with a C18 reverse-phase column

-

UV detector

Step-by-Step Experimental Protocol

Step 1: Preparation of Reaction Buffer (100 mL)

To a final volume of 100 mL with ultrapure water, add:

-

10 mL of 1 M Tris-HCl (pH 8.0) to a final concentration of 100 mM.

-

2 mL of 1 M MgSO₄ to a final concentration of 20 mM.

-

10 mL of 1 M KCl to a final concentration of 100 mM.

-

100 µL of 1 M DTT to a final concentration of 1 mM.

Rationale: The Tris buffer maintains a stable pH optimal for MAT activity.[2] Magnesium ions are essential cofactors for MAT, coordinating with the phosphate groups of ATP.[13] Potassium chloride helps to maintain the ionic strength of the solution, and DTT is a reducing agent that protects the enzyme from oxidative damage.

Step 2: Preparation of Substrate Solutions

-

L-Methionine Hydrochloride Solution (100 mM): Dissolve 185.67 mg of L-methionine hydrochloride in 10 mL of ultrapure water.

-

ATP Solution (100 mM): Dissolve 605.19 mg of ATP disodium salt hydrate in 10 mL of ultrapure water. Adjust the pH to ~7.0 with NaOH if necessary.

Rationale: Freshly prepared substrate solutions are crucial for optimal reaction kinetics. The hydrochloride form of methionine ensures good solubility.

Step 3: Enzymatic Reaction Setup (1 mL reaction volume)

In a microcentrifuge tube, combine the following in order:

-

750 µL of Reaction Buffer

-

100 µL of 100 mM L-Methionine Hydrochloride Solution (final concentration: 10 mM)

-

100 µL of 100 mM ATP Solution (final concentration: 10 mM)

-

50 µL of MAT enzyme solution (concentration to be optimized, typically 1-5 µM)

Rationale: The order of addition is important to ensure that the enzyme is added to a solution containing all necessary substrates and cofactors. The final concentrations of substrates can be varied to study enzyme kinetics.

Step 4: Incubation

Incubate the reaction mixture at 37°C for 1-4 hours. The optimal incubation time should be determined empirically by taking time-point samples and analyzing for SAM formation.

Rationale: 37°C is the optimal temperature for most mammalian MAT enzymes.[13] Monitoring the reaction over time allows for the determination of the initial reaction velocity and the point of reaction completion or equilibrium.

Step 5: Reaction Quenching and Sample Preparation for HPLC Analysis

-

To stop the reaction, add 100 µL of 1 M perchloric acid to the 1 mL reaction mixture.

-

Incubate on ice for 10 minutes to precipitate the denatured enzyme.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Neutralize the supernatant by adding potassium carbonate solution dropwise until the pH is between 4.0 and 5.0. Potassium perchlorate will precipitate.

-

Centrifuge again at 14,000 x g for 10 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

Rationale: Perchloric acid effectively stops the enzymatic reaction by denaturing the MAT enzyme.[2] Neutralization is necessary before HPLC injection to prevent damage to the column and to ensure proper chromatographic separation. SAM is more stable at a slightly acidic pH.[11]

HPLC Analysis of SAM Synthesis

The conversion of methionine to SAM can be quantitatively monitored by reverse-phase HPLC.

| Parameter | Condition |

| Column | C18 reverse-phase, 5 µm, 4.6 x 250 mm |

| Mobile Phase | 50 mM ammonium formate buffer (pH 4.0) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 257 nm |

| Injection Volume | 20 µL |

Table 2: HPLC Conditions for SAM Analysis.[10]

Under these conditions, SAM will have a distinct retention time that allows for its separation from ATP and other reaction components. The concentration of SAM can be determined by comparing the peak area to a standard curve of known SAM concentrations.

Visualizing the Workflow: From Precursor to Product

A clear understanding of the experimental workflow is crucial for successful execution and troubleshooting.

Figure 2: Experimental workflow for the enzymatic synthesis of SAM.

Troubleshooting Common Challenges in SAM Synthesis

Even with a robust protocol, challenges can arise. Below are some common issues and their potential solutions.

| Issue | Potential Cause(s) | Troubleshooting Steps |

| Low or no SAM production | 1. Inactive MAT enzyme. 2. Suboptimal reaction conditions (pH, temperature). 3. Degraded ATP or methionine. 4. Presence of inhibitors in the reaction mixture. | 1. Verify enzyme activity with a positive control. Ensure proper storage and handling of the enzyme. 2. Check the pH of the reaction buffer. Optimize temperature if necessary. 3. Prepare fresh substrate solutions. 4. Use high-purity reagents. |

| High variability between replicates | 1. Inaccurate pipetting. 2. Inconsistent incubation times. 3. Incomplete mixing of reaction components. | 1. Use calibrated pipettes and proper pipetting technique. 2. Ensure precise timing for all replicates. 3. Vortex or gently mix all reaction components thoroughly. |

| Poor peak shape or resolution in HPLC | 1. Incorrect mobile phase pH. 2. Column degradation. 3. Sample overload. | 1. Ensure the mobile phase pH is accurately adjusted to 4.0. 2. Flush the column or replace it if necessary. 3. Dilute the sample before injection. |

| SAM degradation during storage | 1. Improper storage temperature or pH. 2. Repeated freeze-thaw cycles. | 1. Store purified SAM at -80°C in a slightly acidic buffer (pH 4.0-5.0).[11] 2. Aliquot SAM into single-use volumes to avoid repeated freeze-thaw cycles.[11] |

Table 3: Troubleshooting Guide for SAM Synthesis.

Conclusion: A Versatile Precursor for Innovation

L-methionine hydrochloride is far more than a simple amino acid; it is a gateway to a vast and intricate network of biochemical pathways that are fundamental to life. By understanding its properties, its central role in one-carbon metabolism, and the practicalities of its enzymatic conversion to S-adenosylmethionine, researchers can unlock its full potential. This guide has provided a comprehensive framework, from foundational knowledge to detailed experimental protocols and troubleshooting advice, to empower scientists and drug development professionals in their pursuit of scientific discovery. The ability to harness the power of this versatile precursor will undoubtedly continue to drive innovation in fields ranging from epigenetics and cancer research to the development of novel therapeutics.

References

- 1. Biosynthesis of S-Adenosylmethionine by Magnetically Immobilized Escherichia coli Cells Highly Expressing a Methionine Adenosyltransferase Variant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Sensitive Mass-spectrum Assay to Characterize Engineered Methionine Adenosyltransferases with S-Alkyl Methionine Analogues as Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic synthesis of S-adenosyl-L-methionine from L-methionine and ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. L-Methionine CAS#: 63-68-3 [m.chemicalbook.com]

- 6. This compound | C5H12ClNO2S | CID 9812966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. himedialabs.com [himedialabs.com]

- 8. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. HPLC Separation of the (S,S)- and (R,S)- forms of S-Adenosyl-L-methionine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Biochemical Pathways of S-adenosylmethionine - Amerigo Scientific [amerigoscientific.com]

- 13. Methionine Adenosyltransferase 2A/2B and Methylation: Gene Sequence Variation and Functional Genomics - PMC [pmc.ncbi.nlm.nih.gov]

Methionine vs. Methionine Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Methionine, an essential sulfur-containing amino acid, is a critical component in numerous biological processes, including protein synthesis and methylation. In research and pharmaceutical applications, it is utilized both in its zwitterionic form and as a hydrochloride salt. This technical guide provides an in-depth exploration of the fundamental differences between methionine and methionine hydrochloride, offering insights into their respective physicochemical properties, stability, and practical applications. By understanding these distinctions, researchers and formulation scientists can make informed decisions to optimize their experimental designs and drug development pipelines. This guide delves into the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: The Two Faces of a Crucial Amino Acid

Methionine plays a pivotal role in cellular metabolism, serving as a precursor for S-adenosylmethionine (SAM), a universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.[1] Its thioether side chain also contributes to the antioxidant defense system of cells.[2][3] In the laboratory and in manufacturing, methionine is a key supplement in cell culture media and a crucial excipient in biopharmaceutical formulations, where it can act as an antioxidant to protect therapeutic proteins from oxidative damage.[2][4]

While chemically similar, the free amino acid (methionine) and its hydrochloride salt (this compound) exhibit significant differences in their physicochemical properties that dictate their suitability for various applications. This guide will elucidate these differences, empowering researchers to select the optimal form for their specific needs.

Molecular Structure and Physicochemical Properties: A Tale of Two Forms

The fundamental difference between methionine and this compound lies in their ionic state, which is dictated by the presence or absence of hydrochloric acid.

Chemical Structures

The chemical structures of L-methionine and L-methionine hydrochloride are depicted below. In its solid, zwitterionic form, the amino group of methionine is protonated (-NH3+) and the carboxyl group is deprotonated (-COO-). In the hydrochloride salt, both the amino group and the carboxyl group are protonated, with a chloride ion balancing the positive charge.

Caption: Chemical structures of L-Methionine and L-Methionine Hydrochloride.

Comparative Physicochemical Properties

The addition of hydrochloric acid significantly alters the physicochemical properties of methionine, most notably its solubility.

| Property | L-Methionine | L-Methionine Hydrochloride | Reference(s) |

| Molecular Formula | C5H11NO2S | C5H12ClNO2S | [5],[6] |

| Molecular Weight | 149.21 g/mol | 185.67 g/mol | [5],[6] |

| pKa (Carboxyl) | ~2.28 | Not applicable (protonated) | |

| pKa (Amino) | ~9.21 | Not applicable (protonated) | |

| Isoelectric Point (pI) | ~5.74 | Not applicable | |

| Aqueous Solubility | Sparingly soluble (~33.8 g/L at 25°C) | Very soluble | [5],[6] |

| Appearance | White crystalline powder | White crystalline powder | [7],[8] |

Key Insight: The most significant practical difference is the dramatically increased aqueous solubility of this compound compared to its zwitterionic counterpart.[6] This is a direct consequence of the protonation of the carboxyl group, which prevents the formation of the less soluble zwitterionic species at neutral pH.

The Critical Role of Solubility in Practical Applications

The enhanced solubility of this compound offers a distinct advantage in various research and manufacturing settings.

Preparation of Concentrated Stock Solutions

In cell culture and biopharmaceutical formulation, it is often necessary to prepare highly concentrated stock solutions of amino acids to minimize the volume added to the final medium or formulation. The limited solubility of L-methionine can be a significant bottleneck in this process.[9]

Causality: The use of L-methionine hydrochloride allows for the preparation of stock solutions at much higher concentrations without the need for heating or significant pH adjustments, which could potentially degrade the amino acid. This simplifies workflows and reduces the risk of introducing variability.

Formulation of High-Concentration Biologics

In the development of high-concentration protein therapeutics, maintaining the stability and solubility of all formulation components is paramount. The use of a highly soluble excipient like this compound can be advantageous.

Stability and Oxidation: A Persistent Challenge

A primary concern when working with methionine is its susceptibility to oxidation. The sulfur atom in the thioether side chain can be readily oxidized to form methionine sulfoxide and, subsequently, methionine sulfone.[3][10] This oxidation can alter the structure and function of proteins where methionine is a constituent and can impact the efficacy of methionine as a protective excipient.

Mechanism of Methionine Oxidation:

Caption: Simplified pathway of methionine oxidation.

While the oxidation of methionine itself is not strongly pH-dependent, the overall stability of a methionine solution can be influenced by pH.[3] A solution of this compound will have an acidic pH. This can be beneficial in mitigating certain degradation pathways, such as those catalyzed by trace metal ions, as the solubility and reactivity of these ions can be pH-dependent.

Expert Insight: Although this compound provides a low pH environment that can be protective, it is still crucial to employ strategies to prevent oxidation, especially for long-term storage or in applications where oxidative stress is a concern.

Experimental Protocols and Best Practices

To ensure the integrity and reproducibility of experiments involving methionine, it is essential to follow validated protocols.

Protocol for Preparation of a Stabilized Methionine Stock Solution

This protocol is designed to minimize the oxidation of methionine during preparation and storage.

Materials:

-

L-Methionine or L-Methionine Hydrochloride

-

High-purity (e.g., Milli-Q) water

-

Inert gas (e.g., argon or nitrogen)

-

Sterile, sealed container

Procedure:

-

Deoxygenate Water: Sparge high-purity water with an inert gas for at least 30 minutes to remove dissolved oxygen.

-

Dissolution:

-

For L-Methionine: Weigh the desired amount and add it to the deoxygenated water. Stir until fully dissolved. Gentle heating may be required, but avoid excessive temperatures.

-

For L-Methionine Hydrochloride: Weigh the desired amount and add it to the deoxygenated water. It should dissolve readily with stirring.

-

-

Sterilization: Filter-sterilize the solution through a 0.22 µm filter into a sterile container.

-

Storage: Flush the headspace of the container with inert gas before sealing. Store the solution at 2-8°C, protected from light. For long-term storage, consider aliquoting and freezing at -20°C or below.

Self-Validation: The clarity and colorlessness of the solution are initial indicators of quality. For quantitative assessment of oxidation, analytical techniques such as reverse-phase HPLC can be employed to separate and quantify methionine and its oxidized forms.

Analytical Characterization: Distinguishing Methionine from its Oxidized Forms

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of methionine solutions.

Workflow for HPLC Analysis:

Caption: A typical workflow for the HPLC analysis of methionine.

Causality in Method Design: A reversed-phase column (e.g., C18) is chosen to effectively separate the more polar oxidized forms (methionine sulfoxide) from the less polar parent methionine. The mobile phase composition is optimized to achieve baseline separation of these species.

Applications in Research and Drug Development

The choice between methionine and this compound depends on the specific requirements of the application.

Cell Culture Media Supplementation

L-methionine is an essential amino acid and a standard component of most cell culture media.[1][11] Its primary role is in protein synthesis.[4]

-

L-Methionine: Typically used in powdered media formulations.

-

L-Methionine Hydrochloride: Ideal for preparing concentrated liquid supplements due to its high solubility, which simplifies the process of media preparation and reduces the risk of precipitation.

Expert Recommendation: For researchers preparing their own media from concentrated stocks, using this compound can significantly improve efficiency and consistency.

Biopharmaceutical Formulations

Methionine is widely used as an antioxidant excipient in formulations of therapeutic proteins, particularly monoclonal antibodies.[2][12] It acts as a sacrificial antioxidant, preferentially undergoing oxidation to protect the protein from oxidative damage.

-

L-Methionine: Its use may be limited by its solubility in high-concentration formulations.

-

L-Methionine Hydrochloride: The enhanced solubility makes it a more suitable choice for liquid formulations, especially at high protein concentrations where the volume for excipients is limited. The resulting acidic pH of the solution must be considered and buffered appropriately to maintain the optimal pH for protein stability.

Conclusion: Making an Informed Choice

The selection between methionine and this compound is not merely a matter of preference but a critical decision based on a thorough understanding of their distinct physicochemical properties. This compound's primary advantage is its superior aqueous solubility, which facilitates the preparation of concentrated stock solutions and its incorporation into high-concentration liquid formulations. While both forms are susceptible to oxidation, the acidic nature of this compound solutions may offer some protection against certain degradation pathways. By leveraging the information and protocols presented in this guide, researchers and drug development professionals can harness the unique benefits of each form to advance their scientific endeavors with greater precision and reliability.

References

- 1. nbinno.com [nbinno.com]

- 2. L-Methionine Excipient GMP USP EP BP JP ChP - CAS 63-68-3 - Pfanstiehl [pfanstiehl.com]

- 3. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. himedialabs.com [himedialabs.com]

- 8. cdn.who.int [cdn.who.int]

- 9. suractives.com [suractives.com]

- 10. Regulation of cell function by methionine oxidation and reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. L-methionine cell culture | Sigma-Aldrich [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

The Nexus of Proliferation: A Technical Guide to Methionine Hydrochloride's Role in Regulating Cellular Growth

This guide provides an in-depth exploration of the essential amino acid methionine, supplied as methionine hydrochloride in research and development, and its intricate role in governing fundamental cellular processes. For researchers, scientists, and drug development professionals, understanding the nuances of methionine metabolism is paramount for deciphering the mechanisms of cellular growth, proliferation, and the metabolic reprogramming observed in various pathologies, most notably cancer. This document moves beyond a superficial overview to provide a causal analysis of experimental choices and self-validating protocols, ensuring scientific integrity and fostering innovation in therapeutic design.

Foundational Biochemistry: Methionine and its Hydrochloride Salt

Methionine is a sulfur-containing essential amino acid, meaning it cannot be synthesized de novo by mammals and must be obtained from the diet.[1][2] In the laboratory setting, particularly in cell culture, methionine is typically supplied as L-Methionine or its hydrochloride salt (CAS 6810-12-4).[3][4] The hydrochloride form enhances the solubility and stability of methionine in aqueous solutions, such as cell culture media, without altering its biological function once dissociated.[5][6] This makes it a preferred choice for ensuring consistent and bioavailable methionine levels in experimental setups.

Chemical and Physical Properties of L-Methionine Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 6810-12-4 | [3][4] |

| Molecular Formula | C₅H₁₂ClNO₂S | [3] |

| Molecular Weight | 185.67 g/mol | [3][4] |

| Appearance | White to off-white solid/powder | [5] |

| Solubility | Soluble in water and dilute acids | [7][8] |

| Storage | Typically stored at 2-8°C | [4] |

The Central Engine: The Methionine Cycle and One-Carbon Metabolism

Methionine's primary role in regulating cellular growth stems from its central position in one-carbon metabolism.[9] This intricate network of biochemical pathways is responsible for the transfer of one-carbon units, which are essential for the synthesis of nucleotides, the methylation of DNA, RNA, and proteins, and the maintenance of redox balance.[9][10] The methionine cycle is the core of this network.[2]

The cycle begins with the activation of methionine by ATP to form S-adenosylmethionine (SAM), a reaction catalyzed by methionine adenosyltransferase (MAT).[2][11] SAM is the universal methyl donor for a vast number of methylation reactions within the cell.[11][12] After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH).[13] SAH is then hydrolyzed to homocysteine, which can either be remethylated to regenerate methionine, thus completing the cycle, or enter the transsulfuration pathway to produce cysteine and the major cellular antioxidant, glutathione.[14][15]

The SAM/SAH Ratio: A Critical Regulator of Methylation

The intracellular ratio of SAM to SAH is a critical determinant of cellular methylation potential.[16] SAH is a potent inhibitor of most methyltransferases, so an accumulation of SAH, and thus a low SAM/SAH ratio, can significantly impede methylation reactions.[13] This has profound consequences for gene expression, as DNA and histone methylation are key epigenetic modifications that regulate chromatin structure and gene accessibility.[16][17] A high SAM/SAH ratio, indicative of sufficient methionine availability, promotes methylation and supports anabolic processes required for cell growth and proliferation.[16]

The "Hoffman Effect": Methionine Dependency in Cancer

A pivotal discovery in cancer metabolism was the observation that many cancer cell lines, unlike their normal counterparts, are unable to proliferate when methionine is replaced by its immediate precursor, homocysteine, in the culture medium.[3][18] This phenomenon, known as methionine dependence or the "Hoffman effect," highlights a fundamental metabolic vulnerability in a wide range of cancers.[18][19] Normal cells can efficiently use homocysteine to regenerate methionine, whereas many cancer cells have an absolute requirement for exogenous methionine.[18]

This addiction is not due to an inability to synthesize methionine from homocysteine, but rather an over-consumption of methionine for excessive transmethylation reactions.[20] This heightened demand for SAM fuels the rapid proliferation and epigenetic alterations characteristic of cancer cells.

Cancer Cell Lines Exhibiting Methionine Dependence

| Cell Line | Cancer Type | Reference(s) |

| PC-3 | Prostate Cancer | [21] |

| DU145 | Prostate Cancer | [21] |

| MCF-7 | Breast Cancer | [22] |

| MDA-MB-231 | Triple-Negative Breast Cancer | [21] |

| HCT-116 | Colon Cancer | [20] |

| A549 | Lung Cancer | [10] |

| U-87 MG | Glioblastoma | [23] |

Experimental Protocols: Investigating Methionine's Role in Cellular Growth

The following protocols provide a framework for studying the effects of this compound on cellular proliferation. These are designed to be self-validating by including appropriate controls.

Protocol: In Vitro Methionine Restriction Assay

This protocol details a method for assessing the methionine dependency of a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Normal, non-transformed cell line for comparison (e.g., MCF-10A)

-

Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

Methionine-free DMEM

-

L-Methionine hydrochloride (cell culture grade)

-

L-Homocysteine (cell culture grade)

-

Fetal Bovine Serum (dialyzed, to remove endogenous amino acids)

-

Cell counting solution (e.g., Trypan Blue)

-

Hemocytometer or automated cell counter

-

96-well plates for proliferation assays

-

Cell proliferation reagent (e.g., MTT, WST-1)

-

Plate reader

Procedure:

-

Preparation of Media:

-

Complete Medium (+Met): Standard DMEM containing L-methionine.

-

Methionine-Free Medium (-Met): Methionine-free DMEM.

-

Homocysteine-Supplemented Medium (-Met/+Hcy): Methionine-free DMEM supplemented with L-homocysteine to a final concentration of 100-200 µM.

-

Note: All media should be supplemented with 10% dialyzed FBS and penicillin/streptomycin.

-

-

Cell Seeding:

-

Culture cells to ~70-80% confluency in complete medium.

-

Trypsinize and resuspend cells in complete medium.

-

Seed cells into 6-well plates (for cell counting) and 96-well plates (for proliferation assays) at an appropriate density. Allow cells to attach for 24 hours.

-

-

Methionine Restriction:

-

After 24 hours, aspirate the complete medium.

-

Wash cells once with sterile PBS.

-

Add the experimental media to the respective wells:

-

Group 1: Complete Medium (+Met)

-

Group 2: Methionine-Free Medium (-Met)

-

Group 3: Homocysteine-Supplemented Medium (-Met/+Hcy)

-

-

-

Data Collection (Cell Counting):

-

At 24, 48, and 72-hour time points, trypsinize cells from the 6-well plates.

-

Stain with Trypan Blue and count viable cells using a hemocytometer or automated cell counter.

-

Plot cell number versus time for each condition.

-

-

Data Collection (Proliferation Assay):

-

At the 72-hour time point, add the proliferation reagent to the 96-well plates according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure absorbance using a plate reader at the appropriate wavelength.

-

Normalize the results to the +Met control group.

-

Expected Outcome and Interpretation:

-

Normal cells (e.g., MCF-10A): Should show similar growth rates in both +Met and -Met/+Hcy media, with reduced growth in -Met medium.

-

Methionine-dependent cancer cells (e.g., MDA-MB-231): Will exhibit robust growth in +Met medium but significantly inhibited growth in both -Met and -Met/+Hcy media. This demonstrates their inability to utilize homocysteine for proliferation.

Therapeutic Implications and Future Directions

The unique dependence of many cancers on exogenous methionine presents a compelling therapeutic window.[24] Dietary methionine restriction, either alone or in combination with chemotherapy or radiation, has shown promise in preclinical studies and is being investigated in clinical trials.[2][24] By limiting the availability of this crucial amino acid, it is possible to selectively starve cancer cells, leading to cell cycle arrest and apoptosis, while having minimal effects on normal tissues.[2][23]

Future research will likely focus on:

-

Identifying biomarkers to predict which tumors will respond to methionine restriction.

-

Developing pharmacological agents that mimic the effects of methionine restriction.

-

Optimizing combination therapies to enhance the efficacy of existing cancer treatments.

Understanding the central role of this compound in fueling cellular growth provides a powerful tool for researchers and drug developers. By exploiting the metabolic vulnerabilities associated with methionine dependency, novel and effective therapeutic strategies can be designed to combat cancer and other proliferative diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. A Phase I Trial of a Methionine Restricted Diet with Concurrent Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. L -Methionine hydrochloride amino acid 100mM 0.1 M HCl, analytical standard 6810-12-4 [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 7. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. himedialabs.com [himedialabs.com]

- 9. Methionine-Restricted Diet for None · Recruiting Participants for Clinical Trial 2025 | Power | Power [withpower.com]

- 10. Methionine Supplementation Affects Metabolism and Reduces Tumor Aggressiveness in Liver Cancer Cells [mdpi.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. researchgate.net [researchgate.net]

- 13. SAM and SAH: Key Differences, SAM Cycle, and Methylation Regulation - Creative Proteomics Blog [creative-proteomics.com]

- 14. Overview of Methionine Cycle and Folate Metabolism - Creative Proteomics [creative-proteomics.com]

- 15. researchgate.net [researchgate.net]

- 16. Histone Methylation Dynamics and Gene Regulation Occur through the Sensing of One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.physiology.org [journals.physiology.org]

- 18. Methionine Dependence of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Methionine Restriction and Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Targeting the methionine addiction of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mednexus.org [mednexus.org]

Methionine Hydrochloride: A Technical Guide to Its Influence on Gene Expression and Methylation

Abstract

Methionine, an essential amino acid, is not only a fundamental component of proteins but also the principal methyl group donor for a multitude of cellular methylation reactions. This in-depth technical guide explores the significant role of methionine hydrochloride, a readily available supplemental form of methionine, in the modulation of gene expression through its direct impact on DNA and histone methylation. This document will systematically dissect the core biochemical pathways, from the methionine cycle to the enzymatic transfer of methyl groups by methyltransferases. Furthermore, it will provide detailed experimental methodologies for the rigorous investigation of these epigenetic alterations. This guide is specifically tailored for researchers, scientists, and drug development professionals aiming to comprehend and leverage the intricate relationship between methionine availability and the epigenetic landscape.

Introduction: Methionine as a Central Regulator of Cellular Processes

Methionine is an indispensable sulfur-containing amino acid that must be acquired through dietary intake in humans.[1] Its biological importance extends far beyond its structural role in protein synthesis. Through its metabolic conversion to S-adenosylmethionine (SAM), methionine becomes the universal methyl donor for the methylation of a vast array of biological molecules, including DNA, RNA, histones, and various proteins.[2][3] This methylation process is a cornerstone of epigenetic regulation, governing gene expression and playing a pivotal role in normal development, cellular differentiation, and maintaining cellular homeostasis.[4][5]

This compound is a commonly utilized salt of methionine in both research and clinical applications to modulate cellular methionine levels. A thorough understanding of its influence on the cellular methylome is of paramount importance in diverse fields, including developmental biology, oncology, and neurobiology. This guide will furnish a comprehensive overview of the fundamental principles and practical methodologies for investigating the effects of this compound on gene expression and methylation.

The Methionine Cycle: The Hub of Cellular Methylation

The metabolic pathway responsible for the generation of SAM from methionine is the methionine cycle.[6][7] This cycle is central to understanding how fluctuations in methionine availability can directly influence the cell's capacity for methylation.[8]

Diagram: The Methionine Cycle

Caption: The Methionine Cycle and its link to methylation reactions.

The pivotal steps of the methionine cycle are as follows:

-

Activation of Methionine: The enzyme methionine adenosyltransferase (MAT) utilizes ATP to convert methionine into its activated form, SAM.[9][10]

-

Methyl Group Donation: SAM serves as the universal methyl donor, transferring its activated methyl group to a diverse range of acceptor molecules, including DNA and histones. This crucial step is catalyzed by a vast family of enzymes known as methyltransferases, such as DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs).[11][12]

-

Formation of SAH: Following the donation of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH).[4]

-

Regeneration of Homocysteine: SAH is a potent inhibitor of most methyltransferases.[13][14] To prevent feedback inhibition, it is rapidly hydrolyzed by SAH hydrolase (SAHH) into homocysteine and adenosine.[15]

-

Regeneration of Methionine: Homocysteine is remethylated back to methionine, primarily through the action of methionine synthase (MS), an enzyme that requires vitamin B12 and a methyl group from the folate cycle.[10]

Increasing the intracellular concentration of methionine, for example through supplementation with this compound, can drive the methionine cycle forward, resulting in elevated production of SAM. This, in turn, enhances the overall methylation capacity of the cell.[16][17]

Impact on DNA Methylation and Gene Expression

DNA methylation is a well-characterized epigenetic modification that typically involves the addition of a methyl group to the 5' position of cytosine residues within CpG dinucleotides. This process is primarily carried out by a family of DNA methyltransferases (DNMTs).[18]

An increased availability of SAM, the substrate for DNMTs, can lead to hypermethylation of CpG islands, particularly in the promoter regions of genes.[18] This hypermethylation is often associated with a more condensed chromatin structure and transcriptional repression.[19] Conversely, conditions of methionine restriction can lead to reduced SAM levels and global hypomethylation, which has been linked to genomic instability and aberrant gene activation.[20][21]

Table 1: Influence of Methionine Levels on DNA Methylation

| Condition | SAM/SAH Ratio | DNMT Activity | Global DNA Methylation | Potential Gene Expression Outcome |

| Methionine Supplementation | Increased[4] | Increased | Hypermethylation[18] | Repression of tumor suppressor genes[20] |

| Methionine Restriction | Decreased[16] | Decreased | Hypomethylation[15] | Activation of oncogenes[22] |

Impact on Histone Methylation and Gene Expression

Histone methylation represents another critical layer of epigenetic control, involving the transfer of methyl groups to specific amino acid residues, primarily lysine and arginine, on the tails of histone proteins.[23] The effect of histone methylation on gene expression is highly context-dependent.[24] For instance, trimethylation of histone H3 at lysine 4 (H3K4me3) is generally associated with active gene transcription, while trimethylation of histone H3 at lysine 9 (H3K9me3) and lysine 27 (H3K27me3) are hallmarks of transcriptionally silent chromatin.[16]

Histone methyltransferases (HMTs), the enzymes responsible for histone methylation, also utilize SAM as their methyl donor.[4] Consequently, alterations in methionine availability can significantly impact the landscape of histone modifications and, as a result, patterns of gene expression.[16][17] Studies have shown that methionine deprivation can lead to a reduction in histone methylation levels.[16]

Experimental Methodologies for Investigating Methionine-Induced Epigenetic Modifications

A comprehensive and multi-faceted experimental approach is essential to accurately assess the impact of this compound on gene expression and methylation.

Cell Culture and this compound Treatment

Protocol: Cell Culture and Treatment

-

Cell Line Selection: Select a cell line that is relevant to the specific research question (e.g., cancer cell lines for oncology studies).

-

Culture Conditions: Maintain cells in a standard growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Methionine-Free Medium: To precisely control methionine levels, utilize a custom-formulated methionine-free medium as a base.

-

This compound Supplementation: Prepare a sterile, concentrated stock solution of this compound. Add the desired final concentrations of methionine to the methionine-free medium. It is advisable to test a range of concentrations to establish a dose-response curve.

-

Control Groups: It is crucial to include a control group cultured in a medium with a standard physiological concentration of methionine, as well as a methionine-restricted group.

-

Treatment Duration: The duration of the treatment will vary depending on the specific epigenetic mark and gene expression changes being investigated. A time-course experiment is highly recommended to capture dynamic changes.

-

Harvesting: Following the treatment period, harvest the cells for subsequent downstream analyses, including DNA, RNA, and protein extraction.

Analysis of DNA Methylation

Workflow: Global and Gene-Specific DNA Methylation Analysis

Caption: A workflow for the analysis of DNA methylation.

Protocol: Bisulfite Sequencing

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from both treated and control cells using a reliable commercial kit.[25]

-

Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This chemical reaction converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged.[26] It is critical to optimize bisulfite conversion efficiency to avoid false positives.[25]

-

PCR Amplification: Amplify the specific genomic region of interest using primers designed for bisulfite-converted DNA.[26]

-

Sequencing: Sequence the resulting PCR products.

-

Data Analysis: Align the sequences to a reference genome and quantify the methylation status of each CpG site by comparing the number of cytosines and thymines (uracil is read as thymine during sequencing).[27]

Analysis of Histone Methylation

Protocol: Chromatin Immunoprecipitation (ChIP)

-

Cross-linking: Treat cells with formaldehyde to create covalent cross-links between proteins and DNA.[28][29]

-

Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-1000 base pairs) using sonication or enzymatic digestion.[29]

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody that is specific for the histone modification of interest (e.g., anti-H3K4me3, anti-H3K27me3).

-

Immune Complex Capture: Capture the antibody-histone-DNA complexes using protein A/G-conjugated beads.

-

Washing: Perform a series of washes to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating.[28]

-

DNA Purification: Purify the DNA from the eluted material.[28]

-

Analysis: Analyze the purified DNA using quantitative PCR (ChIP-qPCR) for specific gene loci or by next-generation sequencing (ChIP-seq) for a genome-wide analysis.[30][31]

Analysis of Gene Expression

Protocol: Quantitative Reverse Transcription PCR (qRT-PCR)

-

RNA Extraction: Isolate total RNA from both treated and control cells.[32]

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.[33]

-

Quantitative PCR (qPCR): Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe to quantify the amount of the target cDNA.[34][35]

-

Data Analysis: Normalize the expression of the gene of interest to a stably expressed housekeeping gene (e.g., GAPDH, ACTB) and calculate the fold change in expression between the treated and control groups using the 2-ΔΔCt method.[32][36]

Conclusion and Future Directions

This compound is an invaluable tool for probing the intricate relationship between nutrient availability, epigenetic regulation, and gene expression. By modulating the methionine cycle and the cell's methylation potential, researchers can gain profound insights into the mechanisms that underlie a wide array of physiological and pathological conditions. The experimental methodologies detailed in this guide provide a solid and reliable framework for dissecting these complex molecular interactions.

Future research in this exciting field will likely concentrate on the development of more specific modulators of the methionine cycle and the downstream epigenetic enzymatic machinery. Furthermore, the integration of multi-omics approaches, such as combining transcriptomics, proteomics, and metabolomics with epigenomic analyses, will undoubtedly provide a more holistic and comprehensive understanding of the cellular response to fluctuations in methionine availability. This knowledge will be instrumental in the development of novel therapeutic strategies for a broad spectrum of diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[19][37][38]

References

- 1. Methionine - Wikipedia [en.wikipedia.org]

- 2. amsbio.com [amsbio.com]

- 3. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]

- 4. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of methionine on epigenetic modification of DNA methylation and gene expression in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Overview of Methionine Cycle and Folate Metabolism - Creative Proteomics [creative-proteomics.com]

- 7. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]

- 10. Methionine metabolism and methyltransferases in the regulation of aging and lifespan extension across species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Insights into S-adenosyl-l-methionine (SAM)-dependent methyltransferase related diseases and genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. S-adenosyl-L-homocysteine hydrolase and methylation disorders: Yeast as a model system - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Histone Methylation Dynamics and Gene Regulation Occur through the Sensing of One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | The Impact of One Carbon Metabolism on Histone Methylation [frontiersin.org]

- 18. Assessing the effects of high methionine intake on DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Role of methionine on epigenetic modification of DNA methylation and gene expression in animals - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Molecular Pathways: Metabolic control of histone methylation and gene expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Methionine Restriction and Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 22. aicr.org [aicr.org]

- 23. Epigenomic links from metabolism -- methionine and chromatin architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Methionine-dependent histone methylation at developmentally important gene loci in mouse preimplantation embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ellisbio.com [ellisbio.com]

- 26. scispace.com [scispace.com]

- 27. Experimental and Bioinformatic Approaches to Studying DNA Methylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 29. An efficient chromatin immunoprecipitation (ChIP) protocol for studying histone modifications in Arabidopsis plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Chromatin immunoprecipitation protocol for histone modifications and protein-DNA binding analyses in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. m.youtube.com [m.youtube.com]

- 32. mdpi.com [mdpi.com]

- 33. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Gene Expression Analysis by Reverse Transcription Quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Quantitative real-time PCR-based analysis of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. Methionine Dependency and Restriction in Cancer: Exploring the Pathogenic Function and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 38. communities.springernature.com [communities.springernature.com]

Investigating the Metabolic Fate of Methionine Hydrochloride in Cell Lines

An In-Depth Technical Guide for Researchers

As a Senior Application Scientist, this guide provides a framework for understanding and experimentally interrogating the metabolic pathways of methionine. We move beyond simple protocols to explain the causal logic behind experimental design, ensuring that each step contributes to a robust, self-validating system for generating high-quality, interpretable data.

Introduction: Methionine as a Critical Metabolic Node

Methionine, an essential sulfur-containing amino acid, is far more than a simple building block for protein synthesis. It sits at the nexus of several critical cellular pathways, governing processes from epigenetic regulation to antioxidant defense. Its central metabolite, S-adenosylmethionine (SAM), is the universal methyl donor for the methylation of DNA, RNA, histones, and other proteins, directly linking nutritional status to the epigenetic landscape.[1][2][3][4]

A fascinating aspect of methionine metabolism is the phenomenon of "methionine dependency" or the "Hoffman effect," where many cancer cells exhibit a heightened requirement for exogenous methionine for survival and proliferation, a trait not shared by their normal counterparts.[1][5][6][7][8] This metabolic vulnerability makes the study of methionine's fate a promising avenue for therapeutic development.[9][10][11] This guide details the core pathways and provides the technical methodologies to investigate them in your cell lines of interest.

The Three Fates of Methionine: Core Metabolic Pathways

Upon cellular uptake via transporters like SLC7A5 and SLC43A2, methionine hydrochloride is directed into three primary, interconnected pathways.[12][13][14][15] Understanding the flux through each is key to deciphering a cell's metabolic phenotype.

The Methionine Cycle: Fueling Methylation

This cycle is central to one-carbon metabolism.[2][3][4][16][17]

-

Activation: Methionine is activated by Methionine Adenosyltransferase (MAT) , which attaches an adenosine group from ATP to form S-adenosylmethionine (SAM).[18][19][20][21] This is a thermodynamically costly step, consuming the equivalent of three high-energy phosphate bonds.[18]

-

Methyl Donation: SAM serves as the universal methyl donor.[22][23][24] Methyltransferases (MTs) transfer SAM's activated methyl group to a vast array of substrates, producing S-adenosylhomocysteine (SAH).[25]

-

Regeneration: SAH is hydrolyzed to homocysteine (Hcy) by SAH hydrolase (SAHH).[25] Homocysteine can then be re-methylated back to methionine by methionine synthase (MS), completing the cycle.[26] The ratio of SAM to SAH is a critical indicator of the cell's "methylation potential."

The Transsulfuration Pathway: Redox Balance and Cysteine Production

When methionine is in excess or when there is a high demand for antioxidants, homocysteine can be diverted from the methionine cycle into the transsulfuration pathway.[25][27][28][29]

-

Condensation: Cystathionine β-synthase (CBS) catalyzes the condensation of homocysteine and serine to form cystathionine.[26]

-

Cleavage: Cystathionine γ-lyase (CGL) then cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia.[26]

-

Glutathione Synthesis: The cysteine produced is the rate-limiting precursor for the synthesis of glutathione (GSH), the cell's primary non-enzymatic antioxidant.[12][16][28] This pathway directly links methionine metabolism to cellular redox homeostasis.

Polyamine Synthesis: Regulating Cell Growth

SAM is also a substrate for the synthesis of polyamines, such as spermidine and spermine, which are essential for cell growth, proliferation, and differentiation.[22][30][31]

-

Decarboxylation: SAM is first decarboxylated by SAM decarboxylase (SAMDC) to form decarboxylated SAM (dcSAM).[32]

-

Aminopropyl Donation: The aminopropyl group from dcSAM is then transferred to putrescine to form spermidine, and subsequently to spermidine to form spermine.[22][23][31] The byproduct of this reaction, 5'-methylthioadenosine (MTA), can be recycled back to methionine via the methionine salvage pathway.[32][33][34]

| Pathway | Key Input | Key Output(s) | Primary Function |

| Methionine Cycle | Methionine, ATP, Folate, B12 | SAM, SAH | Methyl group donation, Epigenetics |

| Transsulfuration | Homocysteine, Serine | Cysteine, Glutathione | Antioxidant defense, Redox balance |

| Polyamine Synthesis | SAM, Putrescine | Spermidine, Spermine | Cell growth, Proliferation |

The Interface with Cellular Signaling: Methionine and mTORC1

Cells must be able to sense amino acid availability to coordinate growth with nutrient supply. Methionine levels are communicated to the mechanistic target of rapamycin complex 1 (mTORC1), a master regulator of cell growth and protein synthesis.[35][36] Methionine can activate mTORC1 through several proposed mechanisms, including via the cell-surface receptor TAS1R1/TAS1R3 or through intracellular SAM levels that regulate the methylation status and activity of the phosphatase PP2A.[35][36][37][38] Activation of mTORC1 by methionine subsequently promotes protein synthesis and cell growth.[39]

A Practical Guide to Investigating Methionine Metabolism

To elucidate the metabolic fate of methionine in a specific cell line, a multi-pronged approach is required. The cornerstone of this investigation is stable isotope tracing coupled with mass spectrometry.

Experimental Workflow: Stable Isotope Tracing

This workflow allows for the direct visualization of how atoms from methionine are incorporated into downstream metabolites.

Detailed Protocol: Stable Isotope Labeling and LC-MS/MS

Objective: To quantify the incorporation of ¹³C and ¹⁵N atoms from methionine into downstream metabolites over time.

Causality: By using a heavy-isotope-labeled methionine, we can distinguish between pre-existing (light) metabolite pools and newly synthesized (heavy) pools. The rate of appearance of heavy isotopologues provides a direct measure of metabolic flux through the respective pathways.

Protocol:

-

Cell Culture: Seed cells (e.g., 1x10⁶ cells/well in a 6-well plate) and grow to ~80% confluency in standard complete medium. Include replicate wells for each time point and condition.

-

Media Preparation: Prepare labeling medium consisting of methionine-free DMEM, 10% dialyzed fetal bovine serum (dFBS, to remove unlabeled amino acids), and a known concentration of L-[¹³C₅, ¹⁵N₁]-Methionine Hydrochloride.

-

Labeling:

-

Aspirate the standard medium from the cells.

-

Gently wash the cell monolayer twice with pre-warmed sterile PBS.

-

Add 2 mL of the pre-warmed labeling medium to each well.

-

Incubate for the desired time points (e.g., 0, 1, 4, 8, 24 hours). The 0h time point serves as a crucial negative control.

-

-

Metabolite Extraction (Quenching):

-

At each time point, rapidly aspirate the labeling medium.

-

Immediately wash the cells with 5 mL of ice-cold 0.9% NaCl solution to remove extracellular metabolites.

-

Aspirate the saline and add 1 mL of ice-cold, pre-chilled (-80°C) 80:20 methanol/water solution to each well to quench all enzymatic activity.

-

-

Sample Collection:

-

Place the plate on dry ice and use a cell scraper to detach the cells into the methanol solution.

-

Transfer the cell slurry to a microcentrifuge tube.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

-

-

LC-MS/MS Analysis:

-

Carefully transfer the supernatant (containing the polar metabolites) to a new tube for analysis.

-

Analyze the samples using a targeted Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method optimized for the detection of methionine and its derivatives.

-

-

Data Analysis:

-

Determine the mass isotopologue distribution (MID) for each metabolite (M+0, M+1, M+2, etc.).

-

Correct for the natural abundance of stable isotopes.

-

Calculate the fractional enrichment (FE) for each metabolite at each time point: FE = (Σ Heavy Isotopologues) / (Σ All Isotopologues).

-

Measuring Key Enzyme Activity: Methionine Adenosyltransferase (MAT)

Objective: To quantify the activity of the first committed enzyme in methionine metabolism.

Causality: MAT activity dictates the rate of SAM synthesis and is often dysregulated in cancer.[21][40] Measuring its activity provides a direct functional readout that complements expression data. Commercially available kits, such as competitive ELISA-based assays, offer a standardized method.[41]

Protocol (Principle of a Commercial Assay[41]):

-

Lysate Preparation: Prepare protein lysates from cultured cells under non-denaturing conditions. Determine total protein concentration (e.g., via BCA assay) for normalization.

-

Reaction Initiation: Incubate the cell lysate with a reaction mixture containing methionine and ATP. The MAT enzyme in the lysate will convert these substrates to SAM.

-

Competitive ELISA: The SAM produced in the reaction competes with a known amount of coated SAM antigen for binding to an anti-SAM antibody (often HRP-conjugated).

-

Detection: After washing, a substrate for the HRP enzyme is added. The colorimetric signal is inversely proportional to the amount of SAM produced by the cell lysate.

-

Quantification: Calculate MAT activity by comparing the results to a standard curve generated with known SAM concentrations. Normalize the activity to the total protein content of the lysate.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized in tables for clarity.

Table 1: Expected Outcomes of Methionine Restriction in Cancer Cells vs. Normal Cells